Dipalmitoyllysine
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Overview
Description
Dipalmitoyllysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of two palmitoyl groups attached to the lysine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipalmitoyllysine can be synthesized through a series of chemical reactions involving lysine and palmitic acid. The typical synthetic route involves the acylation of lysine with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Dipalmitoyllysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: The palmitoyl groups can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Dipalmitoyllysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying acylation reactions and the behavior of lysine derivatives.
Biology: The compound is employed in the study of protein-lipid interactions and membrane dynamics.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomal drugs.
Industry: It finds applications in the development of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of dipalmitoyllysine involves its interaction with biological membranes and proteins. The palmitoyl groups facilitate the incorporation of the compound into lipid bilayers, enhancing membrane fluidity and stability. Additionally, this compound can interact with specific protein targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): A phospholipid commonly used in liposomal formulations.
Palmitoyllysine: A similar compound with a single palmitoyl group attached to lysine.
Dipalmitoylcysteine: A cysteine derivative with two palmitoyl groups.
Uniqueness
Dipalmitoyllysine is unique due to its dual palmitoyl groups, which confer distinct physicochemical properties. This structural feature enhances its ability to interact with lipid membranes and proteins, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
20257-67-4 |
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Molecular Formula |
C38H74N2O4 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
(2S)-2,6-bis(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36(41)39-34-30-29-31-35(38(43)44)40-37(42)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)/t35-/m0/s1 |
InChI Key |
VKCGSTZAZMNTRV-DHUJRADRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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